molecular formula C9H12N2O2 B8722557 N-(2-Hydroxypropyl)isonicotinamide

N-(2-Hydroxypropyl)isonicotinamide

Cat. No. B8722557
M. Wt: 180.20 g/mol
InChI Key: AQXRBEHWQCOKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741892B2

Procedure details

289 g 1-amino-propan-2-ol was added to 75 g isonicotinoyl chloride and 549 mL triethylamine in 2 L anhydrous dichlormethane at 0° C. under nitrogen atmosphere. After 30 min at 0° C. the reaction was concentrated under vacuum and the residue was re-suspended in 5 L ethyl acetate. The precipitate was removed by filtration. The filtrate was concentrate and recrystallized from ethyl acetate to give 154 g of the desired product.
Quantity
289 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
549 mL
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].[C:6](Cl)(=[O:13])[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.C(N(CC)CC)C>ClCCl>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
289 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)Cl
Name
Quantity
549 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 L
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 30 min at 0° C. the reaction was concentrated under vacuum
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrate
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC(CNC(C1=CC=NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: CALCULATEDPERCENTYIELD 161.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.